Biotin-PEG6-NHS ester

Biotinylation PROTAC Linkers Protein Conjugation

Biotin-PEG6-NHS ester is a heterobifunctional biotinylation reagent classified as a polyethylene glycol (PEG)-based linker. It is characterized by a biotin moiety, a flexible PEG6 spacer chain composed of six ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester group that reacts efficiently with primary amines (e.g., lysine residues) to form stable amide bonds under mild alkaline conditions.

Molecular Formula C29H48N4O12S
Molecular Weight 676.8 g/mol
Cat. No. B606149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG6-NHS ester
SynonymsBiotin-PEG6-NHS ester
Molecular FormulaC29H48N4O12S
Molecular Weight676.8 g/mol
Structural Identifiers
InChIInChI=1S/C29H48N4O12S/c34-24(4-2-1-3-23-28-22(21-46-23)31-29(38)32-28)30-8-10-40-12-14-42-16-18-44-20-19-43-17-15-41-13-11-39-9-7-27(37)45-33-25(35)5-6-26(33)36/h22-23,28H,1-21H2,(H,30,34)(H2,31,32,38)/t22-,23-,28-/m0/s1
InChIKeyQWDVPTVNWZPKBQ-LXWOLXCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG6-NHS ester: A Mid-Length PEG Linker for Amine-Reactive Biotinylation and PROTAC Synthesis


Biotin-PEG6-NHS ester is a heterobifunctional biotinylation reagent classified as a polyethylene glycol (PEG)-based linker . It is characterized by a biotin moiety, a flexible PEG6 spacer chain composed of six ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester group that reacts efficiently with primary amines (e.g., lysine residues) to form stable amide bonds under mild alkaline conditions . The compound has a molecular weight of 676.8 g/mol and serves as a versatile tool in bioconjugation for labeling proteins, peptides, and antibodies, as well as for synthesizing proteolysis-targeting chimeras (PROTACs) [1].

Chemistry
Amine-reactive NHS ester for stable bioconjugation
Spacer
Mid-length PEG6 chain balances flexibility and compactness
Workflow
Used in PROTAC synthesis, protein labeling, and surface functionalization

Biotin-PEG6-NHS ester: Why Linker Length and PEG Chain Size Preclude Simple Substitution in Bioconjugation Workflows


Generic substitution among in-class biotin-PEG-NHS esters is not feasible because the length of the polyethylene glycol (PEG) spacer is a critical, non-interchangeable variable that dictates key experimental outcomes [1]. The number of ethylene glycol units directly impacts the biotin's accessibility to bulky binding partners like streptavidin, the aqueous solubility and aggregation state of the conjugated biomolecule, and the steric hindrance within a functional complex [2]. Consequently, replacing a Biotin-PEG6-NHS ester with a shorter analog like Biotin-PEG4-NHS ester (MW: 588.7 g/mol) may reduce streptavidin binding efficiency due to steric occlusion, while a longer analog like Biotin-PEG8-NHS ester (MW: 764.9 g/mol) can increase the molecular footprint, potentially altering the biophysical properties or function of the target molecule [3]. Selecting the optimal PEG length is essential for achieving the intended bioactivity, solubility, and detection sensitivity.

PEG4 spacer may reduce binding
A shorter PEG4 chain may position biotin too close to the protein surface, occluding the streptavidin binding pocket.
PEG8 spacer may alter biophysical profile
A longer PEG8 chain increases hydrodynamic radius and conjugate size, which may shift the biophysical behavior of the target molecule.
Solubility and aggregation context differs
PEG chain length directly influences conjugate solubility; substituting the spacer can affect aggregation risk in aqueous workflows.

Biotin-PEG6-NHS ester: Quantified Performance Differentiation for Scientific Procurement Decisions


Biotin-PEG6-NHS ester: Quantified Linker Length and Molecular Footprint Compared to PEG4 and PEG8 Analogs

The Biotin-PEG6-NHS ester provides a specific physical dimension that differentiates it from other common PEG linkers in its class. Based on vendor data, it has a molecular weight of 676.8 g/mol [1]. This is approximately 88.1 g/mol heavier than a PEG4 analog (588.7 g/mol) and 88.1 g/mol lighter than a PEG8 analog (764.9 g/mol) [2]. The PEG6 chain length corresponds to a spatial extension of approximately 27-30 Å , which is an intermediate distance designed to mitigate steric hindrance while maintaining a compact overall conjugate size.

Linker MW footprint
Cross-study comparable
676.8 g/mol
Intermediate molecular weight vs PEG4 (588.7) and PEG8 (764.9)
Vendor datasheets; verify for specific workflow
Biotinylation PROTAC Linkers Protein Conjugation

Biotin-PEG6-NHS ester: Optimized Spacer Length to Mitigate Steric Hindrance in Avidin/Streptavidin Binding

The PEG6 spacer arm of Biotin-PEG6-NHS ester is specifically engineered to reduce steric hindrance between the target biomolecule and avidin or streptavidin . The spacer length of approximately 27-30 Å is a key differentiator from both shorter and longer linkers . While shorter PEG chains (e.g., PEG4) may position the biotin moiety too close to the protein surface, potentially occluding the deep biotin-binding pocket of streptavidin, longer PEG chains (e.g., PEG8 or PEG12) increase the hydrodynamic radius and overall conjugate size, which may be undesirable for certain applications . The PEG6 length represents an empirical balance often selected to maximize accessibility and minimize aggregation .

Spacer length
Class-level inference
~27–30 Å (PEG6)
May reduce steric hindrance vs PEG4; maintains compactness vs PEG8
Reported; class-level knowledge of PEG linkers
Biotin-Avidin Interaction Steric Hindrance Biotinylation

Biotin-PEG6-NHS ester: Enhanced Hydrophilicity for Maintaining Conjugate Solubility vs. Non-PEGylated Biotin

The PEG6 chain significantly enhances the aqueous solubility of the biotin conjugate compared to non-PEGylated biotinylation reagents . This improved hydrophilicity, transferred to the labeled biomolecule upon conjugation, is critical for preventing protein aggregation in solution . While Biotin-PEG4-NHS ester also provides solubility benefits, the longer PEG6 chain offers a more pronounced hydrophilic shield . This characteristic makes it suitable for biotinylating hydrophobic proteins or peptides that are prone to precipitation or aggregation, ensuring they remain in solution for subsequent assays and purification steps.

Conjugate solubility
Class-level inference
Enhanced aqueous solubility vs non-PEGylated
Reduces aggregation risk for hydrophobic conjugates
Qualitative improvement; verify per target biomolecule
Protein Aggregation Aqueous Solubility PEGylation

Biotin-PEG6-NHS ester: Compatibility as a Versatile PROTAC Linker in Targeted Protein Degradation

Biotin-PEG6-NHS ester is a PEG-based linker commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) . In the context of PROTAC linker selection, PEG6, along with PEG4 and PEG8, is considered an empirical standard due to its favorable physicochemical properties [1]. Its length falls within a range that has been empirically associated with optimal cellular degradation activity in numerous PROTAC constructs [1]. The NHS ester provides a convenient handle for conjugating to an amine-containing E3 ligase ligand or a target protein ligand during the modular synthesis of these heterobifunctional molecules .

PROTAC linker use
Class-level inference
Commonly used PEG6 linker
Supports ternary complex formation context
Target-specific validation required
PROTACs Linker Ubiquitin-Proteasome System

Biotin-PEG6-NHS ester: Consistent and Well-Defined Product Specifications vs. In-House Syntheses

Commercially available Biotin-PEG6-NHS ester is typically supplied with documented quality metrics, including a purity specification of ≥95% (e.g., 98% by HPLC) and a verified molecular formula (C29H48N4O12S) . This represents a quantifiable advantage over time-consuming and variable in-house syntheses, which often yield products with poorly characterized purity and residual solvent content. The commercial product's defined solubility in organic solvents like DMSO and DMF, and its partial aqueous solubility, are also documented . This standardization ensures batch-to-batch reproducibility, which is a key procurement criterion for achieving consistent and reliable experimental results.

Commercial purity
Specification review
≥95% (often 98% HPLC)
Ensures batch-to-batch reproducibility
Vendor COA; confirm lot-specific data
Quality Control Procurement Reproducibility

Biotin-PEG6-NHS ester: Principal Research and Industrial Application Scenarios Stemming from Its Differentiated Properties


Synthesizing PROTACs with an Optimized PEG Linker

Biotin-PEG6-NHS ester is used as a key building block for synthesizing PROTACs . Its PEG6 chain provides an intermediate spacer length that is empirically among the most effective for facilitating ternary complex formation and subsequent degradation of the target protein [1]. The NHS ester reacts with an amine-containing ligand (e.g., for an E3 ligase), after which the biotin can be used as a handle for purification or as a functional moiety in further synthetic steps.

Labeling Proteins and Antibodies for Avidin/Streptavidin-Based Assays

This reagent is used to biotinylate antibodies, proteins, and other amine-containing biomolecules for use in ELISA, Western blotting, immunoprecipitation, and other avidin/streptavidin-based detection systems . The PEG6 spacer reduces steric hindrance, which can improve the accessibility and binding efficiency of the conjugated biotin to streptavidin-HRP or streptavidin-fluorophore probes, potentially enhancing assay sensitivity compared to a non-PEGylated or very short PEG linker [1].

Biotinylating Hydrophobic or Aggregation-Prone Peptides

The hydrophilic PEG6 spacer arm is transferred to the conjugated biomolecule, significantly enhancing its aqueous solubility and reducing its propensity to aggregate . This makes Biotin-PEG6-NHS ester particularly well-suited for labeling hydrophobic proteins or peptides, ensuring they remain in solution for subsequent purification, characterization, or use in functional assays. This addresses a common limitation encountered with non-PEGylated biotinylation reagents .

Modifying Surfaces for Biosensors and Affinity Purification

Biotin-PEG6-NHS ester can be used to functionalize amine-coated surfaces, such as biosensor chips, microplates, or magnetic beads . The flexible PEG6 spacer presents the biotin group away from the surface, making it more accessible for binding to streptavidin or avidin. This is a critical step in creating high-capacity surfaces for affinity purification, SPR analysis, or the development of sensitive diagnostic assays.

Application
Selection Property
Validation Focus
PROTAC synthesis
Mid-length PEG6 spacer with amine-reactive NHS ester
Review target-specific degradation endpoint and ternary complex formation
Protein/antibody biotinylation for assays
PEG6 spacer for steric accessibility
Assess streptavidin binding efficiency in detection system
Hydrophobic peptide biotinylation
Hydrophilic PEG6 chain for conjugate solubility
Confirm conjugate solubility and monitor aggregation status
Surface functionalization for affinity capture
Amine-reactive NHS ester with flexible PEG6 spacer
Verify surface biotin accessibility and binding capacity

Technical Documentation Hub

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31 linked technical documents
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